Boc-Arg(NO2)-OH
CAS No.: 2188-18-3
Cat. No.: VC21538701
Molecular Formula: C11H21N5O6
Molecular Weight: 319.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2188-18-3 |
---|---|
Molecular Formula | C11H21N5O6 |
Molecular Weight | 319.31 g/mol |
IUPAC Name | (2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m0/s1 |
Standard InChI Key | OZSSOVRIEPAIMP-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-] |
Chemical Identity and Structure
Boc-Arg(NO2)-OH is scientifically identified as (2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid . This compound is registered with the Chemical Abstracts Service (CAS) under number 2188-18-3 . It has a molecular formula of C11H21N5O6 and a molecular weight of approximately 319.32 g/mol .
The compound is known by several synonyms:
The canonical SMILES representation of this compound is CC(C)(C)OC(=O)NC(CCCN=C(N)NN+[O-])C(=O)O , which encodes its complete molecular structure including all functional groups.
Physical and Chemical Properties
Physical Properties
Boc-Arg(NO2)-OH possesses distinct physical properties that are important for its identification, handling, and application in laboratory settings. These properties are summarized in Table 1.
Table 1: Physical Properties of Boc-Arg(NO2)-OH
These physical characteristics provide researchers with important parameters for quality control and experimental design when working with this compound.
Chemical Properties
The chemical behavior of Boc-Arg(NO2)-OH is determined by its functional groups:
-
The carboxylic acid group (-COOH) is essential for peptide bond formation through condensation reactions
-
The tert-butyloxycarbonyl (Boc) group serves as a protective group for the alpha-amino function and can be selectively cleaved under acidic conditions
-
The nitro-protected guanidino group prevents unwanted side reactions during peptide synthesis and can be removed under reducing conditions
These properties make Boc-Arg(NO2)-OH particularly suitable for peptide synthesis, where controlled reactivity is essential for successful coupling reactions. The orthogonal protection strategy allows different protecting groups to be removed under distinct conditions, enabling precise control during peptide synthesis.
When preparing stock solutions, it is advisable to select appropriate solvents according to the solubility properties of the compound . To prevent degradation, solutions should be stored in separate packages to avoid repeated freezing and thawing cycles . For improved solubility, heating the sample to 37°C followed by ultrasonic bath treatment can be effective .
The sensitivity of Boc-Arg(NO2)-OH to air and heat necessitates careful handling to maintain its integrity and reactivity . These precautions are particularly important for researchers working with this compound in peptide synthesis applications where high purity and predictable reactivity are essential.
Applications in Peptide Chemistry
Role in Peptide Synthesis
Boc-Arg(NO2)-OH serves as a crucial building block in peptide synthesis workflows where arginine residues need to be incorporated. Its primary applications include:
-
Solid-phase peptide synthesis (SPPS) where protected amino acids are sequentially added to build the desired peptide chain
-
Solution-phase peptide synthesis for smaller peptides or specialized applications
-
Synthesis of arginine-containing bioactive peptides for research and therapeutic development
-
Production of enzyme substrates, inhibitors, and other biochemical tools
The strategic importance of Boc-Arg(NO2)-OH in these applications stems from its stability, selective reactivity, and compatibility with various coupling reagents and conditions commonly employed in peptide synthesis.
Advantages in Synthetic Strategies
The design of Boc-Arg(NO2)-OH offers several advantages in peptide synthesis:
-
The Boc protecting group provides good stability under basic and nucleophilic conditions while being selectively removable under acidic conditions
-
The nitro protection of the guanidino group effectively prevents side reactions during peptide coupling, which is particularly important given the high reactivity of arginine's guanidine moiety
-
The combined protection strategy allows for orthogonal deprotection approaches, where different protecting groups can be removed selectively under different conditions
These features make Boc-Arg(NO2)-OH a versatile reagent in peptide chemistry, suitable for various synthetic strategies depending on the specific requirements of the peptide being synthesized.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume